molecular formula C9H7NO B045858 5-Phenyloxazole CAS No. 1006-68-4

5-Phenyloxazole

Cat. No. B045858
CAS RN: 1006-68-4
M. Wt: 145.16 g/mol
InChI Key: YPYPBEGIASEWKA-UHFFFAOYSA-N
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Description

5-Phenyloxazole is a chemical compound that belongs to the oxazole family, characterized by a 5-membered aromatic ring containing one oxygen and one nitrogen atom. Its synthesis and properties have been subjects of interest in organic chemistry due to its versatility in chemical reactions and potential applications in various fields.

Synthesis Analysis

A key method for the synthesis of 5-Phenyloxazole derivatives involves the use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a versatile template. This compound facilitates the synthesis of various 2-phenyl-4,5-functionalized oxazoles through nucleophilic ring-opening of oxazolone with different nucleophiles followed by cyclization processes (Misra & Ila, 2010).

Molecular Structure Analysis

The molecular structure of 5-Phenyloxazole derivatives has been explored through various spectroscopic techniques, including IR, ^1H and ^13C NMR. These studies confirm the chemical structures and provide insight into the compound's molecular geometry, charge distribution, and electronic properties.

Chemical Reactions and Properties

5-Phenyloxazole and its derivatives undergo a variety of chemical reactions, contributing to their diverse chemical properties. For instance, they participate in nucleophilic ring-opening reactions, cyclizations, and have shown potential in the synthesis of heterocycles by reacting with different nucleophiles (Amareshwar, Mishra, & Ila, 2011).

Scientific Research Applications

  • Adenylate Cyclase Modulation in Silkworm Larvae : 5-Phenyloxazoles, including both positive and negative modulators of adenylate cyclase in silkworm larvae, have been identified as octopamine and tyramine receptor agonists (Khan, Nakane, Ohta, & Ozoe, 2003).

  • Inhibition of 5-Lipoxygenase for Treating Inflammation-Related Diseases : N-aryl-5-aryloxazol-2-amine derivatives show promise as selective 5-lipoxygenase inhibitors, potentially useful in treating diseases like asthma and rheumatoid arthritis (Suh, Yum, & Cho, 2015).

  • Electrophilic Substitution Reactions in Organic Synthesis : The 5 position of 2-phenyloxazole is more active for electrophilic substitution reactions, indicating its utility in organic synthesis (Belen’kii & Cheskis, 1984).

  • VEGFR2 Kinase Inhibition for Cancer Treatment : 2-Anilino-5-aryloxazoles are being investigated as a novel class of VEGFR2 kinase inhibitors, showing potent activity against human colon tumor xenografts (Harris et al., 2005).

  • Antibacterial Applications : Certain derivatives, such as 5-methyl-2-(p-substituted phenyl)benzoxazoles, demonstrate broad-spectrum antibacterial activity, especially against E. coli and K. pneumoniae (Yalcin et al., 1990).

  • Novel Synthesis Techniques : Techniques involving nucleophilic ring-opening and 5-endo cyclization in the presence of silver carbonate have been developed for synthesizing various 2-phenyl-3,4-substituted oxazoles (Misra & Ila, 2010).

  • Microwave-Assisted Synthesis for Biological Activities : Microwave irradiation techniques have been used for the rapid synthesis of 5-amino-containing 2-amino-4-phenyl-thiazole derivatives, which may benefit various biological applications (Khrustalev, 2009).

  • Antimicrobial Activity : Some 5-aryloxazole derivatives exhibit broad antimicrobial activity against bacteria and yeasts, with significant Minimum Inhibitory Concentrations (MIC) values (Temiz‐Arpacı et al., 2005).

  • Phototoxicity and Light Harvesting Efficiency : 5-Phenyloxazole derivatives like 2,5-diphenyloxazole (POP) and 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP) are phototoxic to various organisms and have potential applications in light harvesting efficiency (Kagan et al., 1984).

  • Fluorescent Molecular Probes : Dyes based on 5-phenyloxazole derivatives, such as fluorescent solvatochromic dapoxyl dyes, are used to develop ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Safety And Hazards

When handling 5-Phenyloxazole, it is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While specific future directions for 5-Phenyloxazole were not found in the search results, it is worth noting that oxazole and its derivatives have critical roles not only in heterocycle (bio)chemistry research, but also as the backbone of many active natural and medicinal species . These diverse and specialized functions can be attributed to the unique physicochemical properties of oxazole . Therefore, it is expected that future research will continue to explore the potential applications of 5-Phenyloxazole and its derivatives in various fields.

properties

IUPAC Name

5-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYPBEGIASEWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343362
Record name 5-Phenyloxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyloxazole

CAS RN

1006-68-4
Record name 5-Phenyloxazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyloxazole
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Record name 5-Phenyloxazole
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Synthesis routes and methods I

Procedure details

A mixture of benzaldehyde (3 g, 28.3 mmol), 1-(isocyanomethylsulfonyl)-4-methylbenzene (5.5 g, 28.3 mmol) and K2CO3 (5.9 g, 42.5 mmol) in 60 mL methanol was refluxed for 2 h and then concentrated. 250 mL EtOAc was added and the mixture was washed with water and brine, dried, and concentrated to give 5-phenyl oxazole (3.4 g). MS (ESI) m/z 145 (M+H+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of tosylmethyl isocyanide (5.86 g, 30 mmol), benzaldehyde (3.18 g, 30 mmol) and K2CO3 (6.22 g, 45 mmol) in 60 ml MeOH was refluxed for 2 hr and concentrated. 250 ml EtOAc was added and the mixture was washed with H2O, brine, dried and concentrated. The residue was chromatographed on silica gel using 15:1 hexane/EtOAc to afford the title compound of this step (2.5 g, 57%) as a white solid.
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Name
Quantity
6.22 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,440
Citations
AF Seliman, VN Bliznyuk, SM Husson… - Journal of Materials …, 2015 - pubs.rsc.org
… )-4-vinyl-5-phenyloxazole (vNPO) and 2-(1-naphthyl)-4-allyl-5-phenyloxazole (allylNPO) monomers are reported. Starting with the organic fluor 2-(1-naphthyl)-5-phenyloxazole (αNPO), …
Number of citations: 26 pubs.rsc.org
R Zhang, H Mo, YY Ma, DG Zhao, K Zhang… - Bioorganic & Medicinal …, 2021 - Elsevier
… Overall, in this study, a series of tubulin polymerization inhibitors containing a 5-phenyloxazole moiety were synthesized. Compounds 6, 7, and 9, which mimicked the structure of …
Number of citations: 3 www.sciencedirect.com
S Ionescu, D Popovici, AT Balaban… - Spectrochimica Acta Part …, 2007 - Elsevier
The absorption and emission spectra in cyclohexane and methanol of the title phenoxathiinyl-phenyloxazole derivatives are presented and discussed. Comparing to the …
Number of citations: 10 www.sciencedirect.com
H Hashimoto, K Maeda, K Ozawa, J Haruta… - Bioorganic & medicinal …, 2002 - Elsevier
4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - ScienceDirect … A series of 4-aryl/cycloalkyl-5-phenyloxazole derivatives was synthesized and evaluated for …
Number of citations: 24 www.sciencedirect.com
D Walker, TD Waugh - Journal of Heterocyclic Chemistry, 1964 - Wiley Online Library
… found that those derivatives containing one or two methyl groups in each of the terminal benzene rings (IIa and In) had about the same solubility as 2,2'-pphenylenebis(5-phenyloxazole)…
Number of citations: 13 onlinelibrary.wiley.com
A Douhal, F Lahmani… - The Journal of …, 1994 - ACS Publications
The fluorescence excitation and dispersed emission spectra of 2-(2'-hydroxyphenyl)-5-phenyloxazole (HPPO) and its OH deuterated derivative (DPPO) have been investigated under …
Number of citations: 52 pubs.acs.org
ZM Zhang, YT Xu, LX Shao - Journal of Organometallic Chemistry, 2021 - Elsevier
… Three new N-heterocyclic carbene (NHC)-Pd(II) complexes using 5-phenyloxazole as the … imidazolium salts, palladium chloride and 5-phenyloxazole under mild conditions. Initial …
Number of citations: 4 www.sciencedirect.com
DG Ott, FN Hayes, E Hansbury… - Journal of the American …, 1957 - ACS Publications
… 2-(%Aminophenyl)-5-phenyloxazole (I-bf).—A solution of … 2-(m-Aminophenyl)-5-phenyloxazole (I-bg).—A solution of 170 … of 2-(l-naphthyl)-5-phenyloxazole (aNPO) at various …
Number of citations: 95 pubs.acs.org
JT Ahokas, C Davies, N Jacobsen… - Pharmacology & …, 1987 - Wiley Online Library
The oxidative metabolism of 2,5‐diphenyloxazole (PPO) is associated with 3‐methylcholanthrene inducible cytochrome P‐450. The major metabolite formed has m/z of 237, …
Number of citations: 8 onlinelibrary.wiley.com
I Ambats, RE Marsh - Acta Crystallographica, 1965 - scripts.iucr.org
The crystal structure of the organic scintillator POPOP, 2, 2-p-phenylenebis-(5-phenyloxazole), has been determined and refined by three-dimensional least-squares methods. The final …
Number of citations: 41 scripts.iucr.org

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